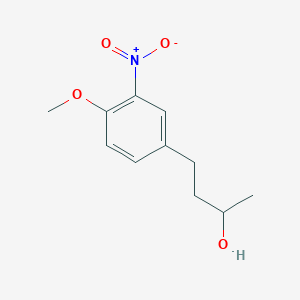
4-(4-Methoxy-3-nitrophenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxy-3-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol This compound features a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a butanol chain
Vorbereitungsmethoden
The synthesis of 4-(4-Methoxy-3-nitrophenyl)butan-2-ol can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxyphenylbutanol, followed by reduction to obtain the desired compound . The reaction conditions typically include the use of nitric acid and sulfuric acid for the nitration step, and a reducing agent such as hydrogen gas or a metal catalyst for the reduction step.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
4-(4-Methoxy-3-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-methoxy-3-nitrophenyl)butanoic acid, while reduction may produce 4-(4-methoxy-3-aminophenyl)butan-2-ol .
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxy-3-nitrophenyl)butan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. .
Wirkmechanismus
The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)butan-2-ol involves its interactions with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
4-(4-Methoxy-3-nitrophenyl)butan-2-ol can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)butan-2-ol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(3-Nitrophenyl)butan-2-ol: Lacks the methoxy group, which may affect its solubility and interactions with biological targets.
4-(4-Methoxy-3-aminophenyl)butan-2-ol: The amino group provides different chemical properties and potential biological activities compared to the nitro group
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
4-(4-methoxy-3-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C11H15NO4/c1-8(13)3-4-9-5-6-11(16-2)10(7-9)12(14)15/h5-8,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
JVZNIKTXZICOTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC(=C(C=C1)OC)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


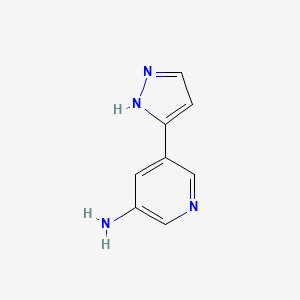
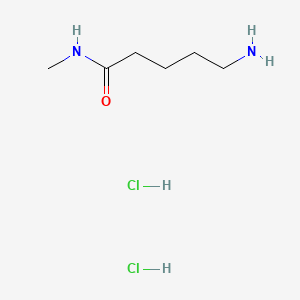
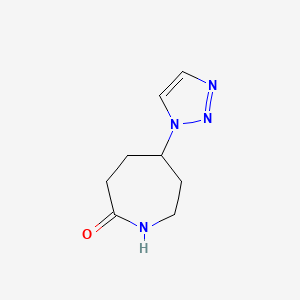

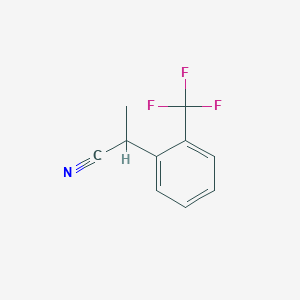
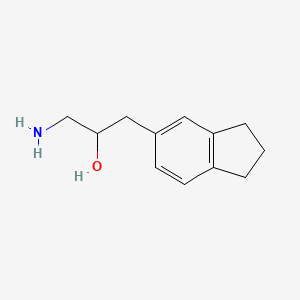
![4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride](/img/structure/B13589780.png)
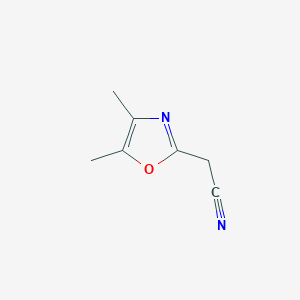
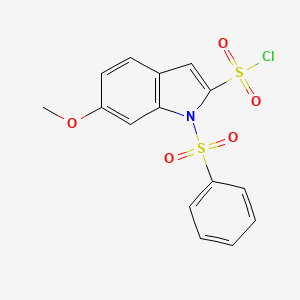

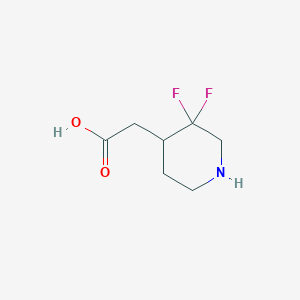
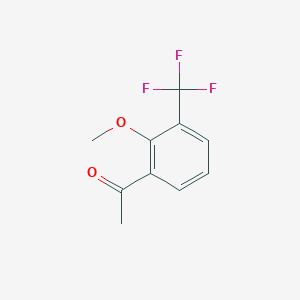
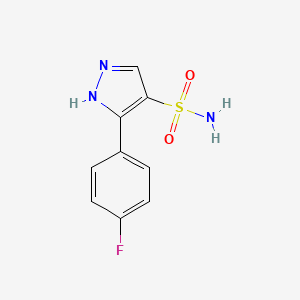
![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
